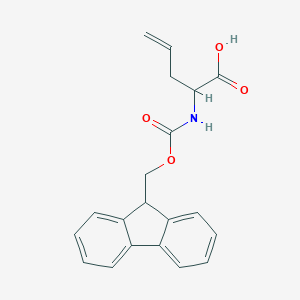

Fmoc-alpha-allyl-DL-glycine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBLQCANYSFEBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398796 | |

| Record name | Fmoc-alpha-allyl-DL-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221884-63-5 | |

| Record name | Fmoc-alpha-allyl-DL-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-pent-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-α-allyl-DL-glycine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Peptide Science

In the landscape of peptide chemistry and drug discovery, N-α-(9-Fluorenylmethoxycarbonyl)-α-allyl-DL-glycine (Fmoc-α-allyl-DL-glycine) emerges as a uniquely versatile building block. Its structure, featuring a base-labile Fmoc protecting group, a reactive allyl side chain, and a racemic α-carbon, offers a confluence of properties that are highly advantageous for a range of applications, from the construction of complex peptide libraries to the development of novel biomaterials and targeted therapeutics.

This technical guide provides a comprehensive overview of the core chemical properties of Fmoc-α-allyl-DL-glycine, detailed methodologies for its application, and an exploration of its strategic role in peptide synthesis and beyond. The insights provided herein are intended to equip researchers and drug development professionals with the technical understanding necessary to effectively leverage this compound in their work.

Core Chemical and Physical Properties

Fmoc-α-allyl-DL-glycine is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Fmoc-α-allyl-DL-glycine

| Property | Value | Source(s) |

| CAS Number | 221884-63-5 | [1] |

| Molecular Formula | C₂₀H₁₉NO₄ | [1] |

| Molecular Weight | 337.37 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | Typically ≥97-99% | [1] |

| Melting Point | 134-140 °C | |

| Solubility | Soluble in DMF, DMSO, and other polar aprotic solvents. Poorly soluble in water. | [2] |

| Storage | 2-8°C, desiccated and protected from light. |

Synthesis of Fmoc-α-allyl-DL-glycine: A Conceptual Workflow

While specific, detailed protocols for the synthesis of Fmoc-α-allyl-DL-glycine are not extensively published in peer-reviewed literature, the general principles of Fmoc protection of amino acids are well-established. The synthesis typically involves the reaction of DL-α-allylglycine with a fluorenylmethoxycarbonylating agent.

Diagram 1: Conceptual Synthesis of Fmoc-α-allyl-DL-glycine

Caption: Conceptual workflow for the synthesis of Fmoc-α-allyl-DL-glycine.

Reactivity and Orthogonal Protection Strategy

The chemical utility of Fmoc-α-allyl-DL-glycine is rooted in the distinct reactivity of its functional groups, which allows for a highly controlled and strategic approach to peptide synthesis.

The Fmoc Group: A Cornerstone of Modern Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino functionality.[3] Its removal is typically achieved using a solution of a secondary amine, such as 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] This deprotection occurs via a β-elimination mechanism, yielding the free amine, carbon dioxide, and dibenzofulvene, which is subsequently scavenged by the amine base.[3] The mild conditions required for Fmoc removal make it compatible with a wide range of acid-labile side-chain protecting groups, forming the basis of the widely used orthogonal Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS).[5][6]

The Allyl Group: A Handle for Diverse Chemical Modifications

The allyl side chain of Fmoc-α-allyl-DL-glycine is a versatile functional group that is stable to the basic conditions used for Fmoc deprotection and the acidic conditions often used for final peptide cleavage from the resin. This orthogonality allows for the selective modification of the allyl group at various stages of peptide synthesis.

The double bond of the allyl group can participate in a variety of chemical transformations, including:

-

Olefin metathesis: For the formation of hydrocarbon-stapled peptides with constrained conformations.

-

Thiol-ene "click" chemistry: For the conjugation of peptides to other molecules or surfaces.

-

Oxidative cleavage: To generate an aldehyde functionality for further modification.

-

Palladium-catalyzed reactions: For deprotection or cross-coupling reactions.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-α-allyl-DL-glycine is a valuable building block for the incorporation of an allylglycine residue into a growing peptide chain using standard Fmoc-based SPPS protocols.

General Workflow for Fmoc-SPPS

The incorporation of Fmoc-α-allyl-DL-glycine into a peptide sequence follows the standard iterative cycle of Fmoc-SPPS.

Diagram 2: The Fmoc-SPPS Cycle

Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.

Detailed Experimental Protocol: Coupling of Fmoc-α-allyl-DL-glycine

Materials:

-

Fmoc-protected peptide-resin with a free N-terminal amine

-

Fmoc-α-allyl-DL-glycine (3 equivalents relative to resin loading)

-

Coupling reagent (e.g., HBTU, HATU) (2.9 equivalents)

-

Base (e.g., DIPEA) (6 equivalents)

-

DMF (peptide synthesis grade)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: If the resin is Fmoc-protected, perform deprotection by treating with 20% piperidine in DMF twice (e.g., 5 minutes and then 15 minutes).

-

Washing: Wash the deprotected resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-α-allyl-DL-glycine, the coupling reagent, and the base in DMF. Allow the mixture to pre-activate for 1-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

The Significance of the DL-Racemic Mixture

The use of a racemic mixture of D- and L-allylglycine offers specific advantages in certain applications.

Peptide Libraries for Drug Discovery

The incorporation of a DL-amino acid at a specific position in a peptide sequence generates a diastereomeric mixture of peptides.[7] This approach is a powerful tool for creating peptide libraries with increased diversity for screening against biological targets. The presence of both D- and L-isomers can lead to the discovery of peptides with enhanced stability against enzymatic degradation, improved receptor binding affinity, or novel biological activities.[8]

Considerations for Racemization

While the use of a DL-mixture is intentional in some applications, undesired racemization of chiral amino acids during peptide synthesis is a significant concern.[9][10][11] Racemization can occur during the activation step of the carboxylic acid, particularly with certain coupling reagents and basic conditions.[12] Careful selection of coupling reagents (e.g., the use of additives like HOBt or Oxyma) and reaction conditions is crucial to minimize racemization when stereochemical integrity is required.[9]

Advanced Applications of Fmoc-α-allyl-DL-glycine

The unique properties of Fmoc-α-allyl-DL-glycine extend its utility beyond linear peptide synthesis.

Biomaterials: Hydrogel Formation

Fmoc-protected amino acids, including those with hydrophobic side chains, have been shown to self-assemble into hydrogels.[13][14] The self-assembly is driven by a combination of π-π stacking of the fluorenyl groups and hydrogen bonding between the amino acid moieties.[14] The incorporation of Fmoc-α-allyl-DL-glycine into these hydrogels can introduce reactive handles for cross-linking or functionalization, leading to the development of "smart" biomaterials for tissue engineering and controlled drug release.[2][15][16]

Diagram 3: Schematic of a Self-Assembled Fmoc-Amino Acid Hydrogel Network

Caption: Self-assembly of Fmoc-amino acids into a hydrogel network.

Bioconjugation and Targeted Drug Delivery

The allyl group serves as an excellent handle for bioconjugation. Peptides containing allylglycine can be selectively modified with imaging agents, targeting ligands, or cytotoxic drugs.[17][18] This approach is particularly valuable in the development of peptide-drug conjugates for targeted cancer therapy, where the peptide component directs the cytotoxic payload to tumor cells, thereby reducing systemic toxicity.

Analytical Characterization

The purity and identity of Fmoc-α-allyl-DL-glycine and the peptides derived from it are typically confirmed by a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.[22][23][24]

Conclusion: A Strategic Asset in Peptide Innovation

Fmoc-α-allyl-DL-glycine is more than just a protected amino acid; it is a strategic tool for innovation in peptide science. Its unique combination of a readily cleavable Fmoc group, a versatile allyl side chain, and the option for stereochemical diversity makes it a valuable asset for a wide range of applications. From the high-throughput screening of peptide libraries to the rational design of sophisticated biomaterials and targeted therapeutics, Fmoc-α-allyl-DL-glycine offers chemists and biologists a powerful means to explore and manipulate the structure and function of peptides. A thorough understanding of its chemical properties and reactivity is paramount to unlocking its full potential in advancing scientific discovery and therapeutic development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. genscript.com [genscript.com]

- 8. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chemimpex.com [chemimpex.com]

- 18. chemimpex.com [chemimpex.com]

- 19. Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum [chemicalbook.com]

- 20. bmse000089 Glycine at BMRB [bmrb.io]

- 21. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 23. Investigation of Glycine Polymorphic Transformation by In Situ ATR-FTIR and FT-Raman Spectroscopy [mdpi.com]

- 24. Glycine [webbook.nist.gov]

A Comprehensive Technical Guide to the Solubility of Fmoc-α-allyl-DL-glycine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of solid-phase peptide synthesis (SPPS), the judicious selection of solvents is paramount to achieving high-purity, high-yield results. The solubility of N-α-9-fluorenylmethoxycarbonyl (Fmoc) protected amino acids, the foundational building blocks of modern peptide chemistry, directly impacts reaction kinetics, coupling efficiency, and the prevention of aggregation. This technical guide provides an in-depth exploration of the solubility characteristics of Fmoc-α-allyl-DL-glycine, a non-natural amino acid derivative increasingly utilized in the design of novel peptides and peptidomimetics. By elucidating the physicochemical principles governing its solubility and presenting a rigorous experimental framework for its determination, this document aims to empower researchers to optimize their synthetic workflows and accelerate drug discovery.

Physicochemical Profile of Fmoc-α-allyl-DL-glycine

Fmoc-α-allyl-DL-glycine is a non-proteinogenic amino acid derivative characterized by three key structural features that dictate its solubility profile:

-

The Fmoc Group: This large, aromatic, and highly hydrophobic protecting group is the dominant contributor to the molecule's overall physicochemical properties. Its presence significantly decreases aqueous solubility and favors dissolution in organic solvents capable of solvating the bulky fluorenyl ring system.

-

The Allyl Side Chain: The allyl group (CH₂CH=CH₂) introduces a nonpolar, hydrophobic side chain, further diminishing the molecule's affinity for aqueous media and enhancing its solubility in less polar organic solvents.

-

The Glycine Backbone: As the simplest amino acid, the glycine backbone offers minimal steric hindrance. The DL-racemic mixture indicates the presence of both D and L enantiomers.

The molecular structure of Fmoc-α-allyl-DL-glycine is presented below:

dot

Caption: Chemical Structure of Fmoc-α-allyl-DL-glycine.

Theoretical Solubility Predictions in Common Organic Solvents

While empirical determination is the gold standard, the solubility of Fmoc-α-allyl-DL-glycine can be predicted based on the principle of "like dissolves like." The large, nonpolar Fmoc group and the allyl side chain suggest favorable solubility in solvents that can effectively solvate these hydrophobic moieties.

Table 1: Predicted and Reported Solubility of Fmoc-α-allyl-DL-glycine and Related Compounds in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility of Fmoc-α-allyl-DL-glycine | Reported Solubility for Fmoc-L-allylglycine & other Fmoc-AAs |

| Dimethylformamide (DMF) | Polar Aprotic | High | Generally high solubility for most Fmoc-amino acids.[] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | A common alternative to DMF with high solvating power.[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Soluble. |

| Dichloromethane (DCM) | Nonpolar | Moderate to High | Soluble. |

| Methanol (MeOH) | Polar Protic | Moderate | Soluble. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Used as a less harmful alternative to DMF.[3] |

| Ethyl Acetate (EtOAc) | Moderately Polar | Low to Moderate | Often used in solvent mixtures.[2] |

| Water | Polar Protic | Very Low | Fmoc-protected amino acids are sparingly soluble in water.[4] |

The hydrophobic nature of Fmoc-amino acids can lead to aggregation, which reduces solubility.[5] For some Fmoc-amino acids with particularly bulky or interactive side chains, solubility in standard solvents like DMF can be poor, necessitating the use of solvent mixtures or additives.[6]

Experimental Protocol for Determining Solubility

The following protocol provides a robust methodology for the quantitative determination of the solubility of Fmoc-α-allyl-DL-glycine in various organic solvents. This self-validating system ensures accuracy and reproducibility.

Materials and Equipment

-

Fmoc-α-allyl-DL-glycine (≥98% purity)

-

Analytical balance (± 0.0001 g)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

Selection of organic solvents (HPLC grade)

Experimental Workflow

The overall workflow for solubility determination is depicted below.

dot

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Stock Standards: Accurately prepare a stock solution of Fmoc-α-allyl-DL-glycine in a highly solubilizing solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL). This will be used to generate a calibration curve for HPLC analysis.

-

Sample Preparation: Into a series of vials, add an excess amount of Fmoc-α-allyl-DL-glycine (e.g., 20 mg) to a defined volume of the test solvent (e.g., 1 mL).

-

Equilibration: Seal the vials and place them in a thermostatic shaker at a controlled temperature (e.g., 25 °C). Shake for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Sample Dilution and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid is disturbed. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered supernatant with a suitable mobile phase to fall within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC.

-

Quantification: Using the calibration curve generated from the stock standards, determine the concentration of Fmoc-α-allyl-DL-glycine in the diluted supernatant.

-

Solubility Calculation: Calculate the solubility by accounting for the dilution factor.

Factors Influencing Solubility and Mitigation Strategies

Several factors can influence the solubility of Fmoc-amino acids during peptide synthesis. Understanding these can help in troubleshooting and optimizing reaction conditions.

dot

Caption: Factors influencing solubility and corresponding mitigation strategies.

-

Solvent Mixtures: For particularly difficult sequences or sparingly soluble Fmoc-amino acids, the addition of a stronger solvent like DMSO or NMP to DMF can enhance solubility.[2]

-

Alternative Solvents: NMP is a common alternative to DMF and exhibits a higher solvating power, especially for hydrophobic peptides.[2] Research into "green" solvents is also ongoing to find less hazardous alternatives.[3]

-

Temperature: Gentle heating can be employed to increase the solubility of sparingly soluble Fmoc-amino acids.[2]

Conclusion

The solubility of Fmoc-α-allyl-DL-glycine is a critical parameter for its effective use in solid-phase peptide synthesis. While predicted to be highly soluble in common polar aprotic solvents such as DMF, NMP, and DMSO, empirical determination is essential for optimizing synthetic protocols. By understanding the physicochemical properties of this non-natural amino acid derivative and employing a rigorous experimental approach to quantify its solubility, researchers can mitigate potential issues such as aggregation and poor coupling efficiency, thereby ensuring the successful synthesis of target peptides for a wide range of applications in drug discovery and development.

References

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chempep.com [chempep.com]

The Synthetic Versatility of Fmoc-α-Allyl-DL-Glycine: A Technical Guide for Introductory Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds represents a powerful strategy in modern drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced stability and tailored functionalities. Among these, Fmoc-α-allyl-DL-glycine stands out as a particularly versatile building block. Its α-allyl group provides a unique chemical handle for a variety of post-synthetic modifications, orthogonal to standard solid-phase peptide synthesis (SPPS) chemistries. This technical guide provides an in-depth exploration of Fmoc-α-allyl-DL-glycine, from its synthesis and incorporation into peptide chains to its subsequent chemical transformations, offering both foundational knowledge and practical protocols for researchers new to the field.

Introduction: The Strategic Advantage of Unnatural Amino Acids

The twenty proteinogenic amino acids form the fundamental alphabet of natural peptides and proteins. However, the introduction of unnatural amino acids (UAAs) into peptide sequences can significantly augment their physicochemical and biological properties. UAAs can confer resistance to enzymatic degradation, modulate receptor affinity and selectivity, and introduce novel functionalities for bioconjugation or imaging. Fmoc-α-allyl-DL-glycine is a prime example of a UAA that opens up a vast landscape of chemical possibilities. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern SPPS, revered for its lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] The true synthetic power of this molecule, however, lies in its α-allyl side chain. This moiety is stable throughout the iterative cycles of Fmoc-based SPPS but can be selectively targeted for a range of chemical modifications post-synthesis, including olefin metathesis, thiol-ene "click" chemistry, and macrocyclization.[3]

Synthesis of Fmoc-α-Allyl-DL-Glycine

A robust supply of high-purity Fmoc-α-allyl-DL-glycine is the prerequisite for its successful application. The synthesis is typically achieved through the reaction of DL-2-amino-4-pentenoic acid with an Fmoc-donating reagent.

Experimental Protocol: Synthesis of Fmoc-α-Allyl-DL-Glycine

This protocol is adapted from a standard procedure for the synthesis of Fmoc-L-allylglycine.[4]

-

Dissolution: Dissolve DL-2-amino-4-pentenoic acid (1.0 equivalent) and sodium bicarbonate (NaHCO₃) (5.0 equivalents) in a mixture of acetone and water.

-

Fmoc Protection: To the stirred solution, add 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equivalents).

-

Reaction: Stir the resulting white suspension at room temperature for 20-24 hours. Monitor the reaction for the complete consumption of the starting amino acid by thin-layer chromatography (TLC).

-

Acidification and Extraction: Acidify the reaction mixture to a pH of 2 using concentrated hydrochloric acid. Remove the acetone under reduced pressure. Extract the resulting aqueous suspension with dichloromethane (DCM).

-

Washing and Drying: Combine the organic phases and wash sequentially with dilute hydrochloric acid and water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Concentrate the solution under reduced pressure to yield Fmoc-α-allyl-DL-glycine as a solid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-α-allyl-DL-glycine into a growing peptide chain follows the standard iterative cycle of Fmoc-based SPPS.[5] However, as an α,α-disubstituted amino acid, it can present some steric hindrance, potentially requiring optimized coupling conditions.[6]

Core Principles of the Fmoc-SPPS Cycle

The SPPS cycle consists of two primary steps: Fmoc deprotection and amino acid coupling, repeated until the desired peptide sequence is assembled.[7]

Experimental Protocol: Incorporation of Fmoc-α-Allyl-DL-Glycine

This protocol outlines a single coupling cycle for incorporating Fmoc-α-allyl-DL-glycine into a peptide sequence on a solid support.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate the mixture for 5 minutes, then drain. Repeat with a fresh portion of the piperidine solution for 15-20 minutes to ensure complete Fmoc removal.[8]

-

Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-α-allyl-DL-glycine (3-5 equivalents relative to resin loading) and a coupling reagent such as HCTU or HATU (3-5 equivalents) in DMF.[9]

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary to ensure complete reaction.[10] A Kaiser test can be performed to check for the presence of free amines, indicating an incomplete reaction.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Post-Synthetic Modification of the Allyl Group

The presence of the allyl group on the peptide backbone provides a versatile handle for a variety of chemical transformations.

Olefin Cross-Metathesis

Olefin cross-metathesis, typically catalyzed by ruthenium-based complexes like Grubbs' catalysts, allows for the formation of new carbon-carbon double bonds.[2] This reaction can be used to introduce a wide array of functionalized side chains onto the peptide.

This technique has been successfully applied to peptides containing allylglycine to create modified side chains for various applications, including the synthesis of "stapled peptides" with enhanced helical structures.[2][11]

Thiol-Ene "Click" Chemistry

The thiol-ene reaction is a highly efficient and regioselective "click" reaction that proceeds via a radical-mediated anti-Markovnikov addition of a thiol to the allyl group.[12] This reaction is compatible with a wide range of functional groups and can be performed under mild, often aqueous, conditions, making it ideal for the modification of sensitive biomolecules.[13][14]

Experimental Protocol: On-Resin Thiol-Ene Modification

This generalized protocol describes the modification of a resin-bound peptide containing an allyl-glycine residue.

-

Peptide Synthesis: Synthesize the desired peptide containing Fmoc-α-allyl-DL-glycine on a solid support using the standard SPPS protocol.

-

Reagent Preparation: Prepare a solution of the desired thiol (e.g., a fluorescent probe with a thiol group, a PEGylated thiol) and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DPAP) in a suitable solvent system (e.g., a mixture of water and acetonitrile).

-

Photochemical Reaction: Add the thiol and initiator solution to the peptide-resin. Irradiate the mixture with UV light (typically around 365 nm) for a specified period (often minutes to a few hours) to initiate the radical reaction.[15]

-

Washing: After the reaction is complete, wash the resin thoroughly to remove excess thiol and initiator byproducts. The modified peptide can then be cleaved from the resin.

Peptide Macrocyclization

The allyl group can be used as a reactive partner in intramolecular reactions to form cyclic peptides. Macrocyclization can enhance peptide stability, receptor affinity, and bioavailability by constraining the peptide's conformation.[1] This can be achieved through various strategies, including ring-closing metathesis (RCM) between two allylglycine residues or by reacting the allyl group with another functional group on the peptide, such as a thiol.[16][17]

Cleavage from Resin and Characterization

Once the peptide synthesis and any post-synthetic modifications are complete, the peptide must be cleaved from the solid support and the side-chain protecting groups removed.

Experimental Protocol: Peptide Cleavage and Precipitation

-

Final Deprotection: If the N-terminal amino acid is still Fmoc-protected, perform a final deprotection step as described previously.

-

Resin Preparation: Thoroughly wash the peptide-resin with DMF, followed by DCM, and then dry it under vacuum.

-

Cleavage: In a fume hood, treat the dry resin with a cleavage cocktail. A common cocktail for Fmoc-SPPS is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).[8] The trifluoroacetic acid (TFA) cleaves the peptide from the resin and removes acid-labile side-chain protecting groups, while the other components act as scavengers to trap reactive cationic species.[4] Allow the reaction to proceed for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide Characterization

The purity and identity of the synthesized peptide should be confirmed using analytical techniques such as:

-

RP-HPLC: To assess the purity of the peptide.

-

Mass Spectrometry (MS): To confirm the molecular weight of the peptide.

Conclusion

Fmoc-α-allyl-DL-glycine is a powerful and versatile building block for introductory and advanced peptide chemistry. Its straightforward incorporation into peptides using standard Fmoc-SPPS protocols, combined with the unique reactivity of the allyl side chain, provides a gateway to a vast array of modified peptides with tailored properties. The ability to perform post-synthetic modifications such as olefin metathesis, thiol-ene chemistry, and macrocyclization opens up exciting possibilities for the design and synthesis of novel peptide-based therapeutics, probes, and materials. This guide provides the foundational knowledge and practical protocols to empower researchers to explore the rich chemistry of this valuable unnatural amino acid.

References

- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. (S)-N-Fmoc-Allylglycine synthesis - chemicalbook [chemicalbook.com]

- 5. Site-specific C-functionalization of free-(NH) peptides and glycine derivatives via direct C–H bond functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. benchchem.com [benchchem.com]

- 11. users.ox.ac.uk [users.ox.ac.uk]

- 12. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of macrocyclic thiolactone peptides via photochemical intramolecular radical acyl thiol–ene ligation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02442G [pubs.rsc.org]

- 15. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]

- 17. Peptide macrocyclisation via intramolecular interception of visible-light-mediated desulfurisation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05865D [pubs.rsc.org]

A Comprehensive Technical Guide to Fmoc-α-allyl-DL-glycine: Synthesis, Properties, and Applications in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fmoc-α-allyl-DL-glycine in Peptide Synthesis

In the landscape of modern peptide science and therapeutic development, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, Fmoc-α-allyl-DL-glycine, a derivative of the simplest amino acid, glycine, offers a unique combination of structural simplicity and chemical versatility. Its defining feature, the α-allyl group, serves as a powerful and strategically important reactive handle for post-synthetic modifications. This guide provides an in-depth exploration of Fmoc-α-allyl-DL-glycine, from its fundamental chemical identity to its advanced applications in the synthesis of complex peptides and peptidomimetics. As a racemic mixture, it provides a cost-effective route to introducing the allylglycine moiety, with subsequent separation of diastereomers if required, or for use in applications where stereochemistry at this position is not critical.

Nomenclature and Chemical Identity: A Guide to Synonyms and Alternative Names

Clarity in chemical nomenclature is paramount for reproducible research. Fmoc-α-allyl-DL-glycine is known by several synonyms and alternative names across chemical suppliers and in the scientific literature. Understanding these variations is crucial for accurate sourcing and documentation. The core molecule, 2-amino-4-pentenoic acid, is also commonly referred to as allylglycine[1][2]. The Fmoc protecting group, (9-fluorenylmethoxy)carbonyl, is appended to the alpha-amino group.

This guide will primarily use the designation Fmoc-α-allyl-DL-glycine. However, researchers may encounter the following alternative names and abbreviations in literature and commercial listings:

Table 1: Synonyms and Alternative Names for Fmoc-α-allyl-DL-glycine and its Enantiomers

| Compound | Synonyms and Alternative Names | CAS Number |

| Fmoc-α-allyl-DL-glycine | Fmoc-DL-Gly(α-allyl)-OH, Fmoc-DL-2-amino-4-pentenoic acid | 221884-63-5[3][4] |

| Fmoc-L-allylglycine | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoic acid, Fmoc-Gly(allyl)-OH, Fmoc-allyl-L-glycine, N-Fmoc-allyl-L-glycine, (S)-N-Fmoc-Allylglycine, Fmoc-alpha-allyl-Gly-OH, Fmoc-2-allyl-L-glycine, Fmoc-Algly-OH, Fmoc-L-2-allylglycine | 146549-21-5[5][6][7][8] |

| Fmoc-D-allylglycine | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoic acid, Fmoc-D-allyl-Gly-OH, Fmoc-D-2-allylglycine, Fmoc-D-Gly(allyl)-OH | 170642-28-1[8][9][10] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of Fmoc-α-allyl-DL-glycine is essential for its proper handling, storage, and use in synthesis.

Table 2: Physicochemical Properties of Fmoc-α-allyl-DL-glycine

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₉NO₄ | [3][4] |

| Molecular Weight | 337.37 g/mol | [4] |

| Appearance | White to off-white powder or crystals | [3][9] |

| Melting Point | 134-140 °C (for L-form) | [6] |

| Solubility | Soluble in DMF, NMP, and other polar organic solvents. | |

| Storage | 0-8 °C | [3][9] |

Synthesis of Fmoc-α-allyl-DL-glycine: A Step-by-Step Protocol

The synthesis of Fmoc-α-allyl-DL-glycine is typically achieved through the Fmoc protection of the commercially available DL-allylglycine (DL-2-amino-4-pentenoic acid). The following protocol is adapted from established methods for the Fmoc protection of amino acids[11].

Experimental Protocol: Synthesis of Fmoc-α-allyl-DL-glycine

-

Dissolution: Dissolve DL-allylglycine (1 equivalent) and sodium bicarbonate (NaHCO₃, 2.5 equivalents) in a 1:1 mixture of acetone and water. Stir the mixture until all solids are dissolved.

-

Addition of Fmoc-OSu: To the stirring solution, add 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 equivalents) portion-wise over 30 minutes.

-

Reaction: Allow the resulting suspension to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Acidification and Extraction: Once the reaction is complete, acidify the mixture to a pH of 2 using 1M hydrochloric acid (HCl). Remove the acetone under reduced pressure. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography to yield Fmoc-α-allyl-DL-glycine as a white solid.

Caption: Workflow for the synthesis of Fmoc-α-allyl-DL-glycine.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-α-allyl-DL-glycine is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS)[9]. The Fmoc group provides temporary protection of the α-amino group, which can be selectively removed under mild basic conditions, typically with a solution of piperidine in DMF[5][12]. This allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support[9].

Experimental Protocol: Incorporation of Fmoc-α-allyl-DL-glycine into a Peptide Sequence via SPPS

This protocol outlines a single coupling cycle for the incorporation of Fmoc-α-allyl-DL-glycine onto a resin-bound peptide with a free N-terminal amine.

-

Resin Preparation: Swell the peptide-resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 30 minutes in a reaction vessel[9].

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF[5][9].

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-α-allyl-DL-glycine (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (3-5 equivalents) in DMF. Add a base, typically diisopropylethylamine (DIPEA, 6-10 equivalents), and allow the mixture to pre-activate for 5-10 minutes[9][13].

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature to facilitate coupling[13].

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.

-

Capping (Optional): To block any unreacted amines, the resin can be treated with a capping solution, such as acetic anhydride and DIPEA in DMF.

Caption: A single cycle of solid-phase peptide synthesis.

The Strategic Utility of the Allyl Group in Drug Discovery

The true power of incorporating allylglycine into a peptide sequence lies in the post-synthetic modifications enabled by its allyl side chain. This functionality is orthogonal to standard peptide synthesis chemistries, meaning it does not interfere with the coupling and deprotection steps, and can be selectively reacted at a later stage[4]. This opens up a vast chemical space for creating novel peptide architectures and conjugates.

Key Applications:

-

Peptide Macrocyclization: The allyl group can participate in ring-closing metathesis (RCM) reactions with other olefin-containing amino acids within the same peptide sequence. This is a powerful strategy for generating cyclic peptides, which often exhibit enhanced metabolic stability, receptor affinity, and bioavailability compared to their linear counterparts[4].

-

Bioconjugation: The allyl group is a versatile handle for "click" chemistry, such as thiol-ene reactions, allowing for the efficient and specific attachment of various moieties to the peptide[3][4]. This can include fluorescent probes for imaging, polyethylene glycol (PEG) chains to improve pharmacokinetic properties, or cytotoxic payloads for targeted drug delivery.

-

Introduction of Novel Functionalities: The allyl group can be chemically transformed into other functional groups, further expanding the possibilities for peptide modification.

Caption: Strategic applications of the allyl group in peptides.

Conclusion

Fmoc-α-allyl-DL-glycine is a highly valuable and versatile building block for peptide chemists and drug discovery professionals. Its straightforward incorporation into peptide sequences using standard Fmoc-SPPS protocols, combined with the unique reactivity of its allyl side chain, provides a powerful platform for the design and synthesis of novel peptides with enhanced therapeutic potential. From creating conformationally constrained cyclic peptides to developing sophisticated bioconjugates, the strategic application of Fmoc-α-allyl-DL-glycine continues to push the boundaries of peptide-based drug discovery.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chemimpex.com [chemimpex.com]

- 7. FMoc-L-Allylglycine | 146549-21-5 | FF40125 | Biosynth [biosynth.com]

- 8. Fmoc-D-Allyglycine - Creative Peptides [creative-peptides.com]

- 9. benchchem.com [benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. (S)-N-Fmoc-Allylglycine synthesis - chemicalbook [chemicalbook.com]

- 12. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Principles of Incorporating Fmoc-α-allyl-DL-glycine in Peptides

Introduction

The synthesis of peptides with functions beyond those found in nature is a cornerstone of modern drug discovery and chemical biology. The incorporation of unnatural amino acids (UAAs) into peptide sequences offers a powerful strategy to introduce novel functionalities, enhance proteolytic stability, and constrain peptide conformation. Among the diverse array of available UAAs, Fmoc-α-allyl-DL-glycine stands out as a particularly versatile building block. Its allyl group serves as a bioorthogonal handle, inert to standard solid-phase peptide synthesis (SPPS) conditions, yet readily available for a variety of post-synthetic modifications.

This technical guide provides a comprehensive overview of the principles and methodologies for the successful incorporation of Fmoc-α-allyl-DL-glycine into peptides using Fmoc-based SPPS. We will delve into the rationale behind experimental choices, provide detailed protocols for coupling and subsequent modifications, and address potential challenges to ensure researchers can confidently and effectively utilize this valuable synthetic tool.

The Strategic Advantage of the Allyl Group

The power of Fmoc-α-allyl-DL-glycine lies in the chemical orthogonality of its allyl side chain. This functional group does not interfere with the standard Fmoc/tBu protection strategy used in SPPS, allowing for its seamless integration into any position of a peptide sequence[1]. Once the peptide is assembled, the allyl group becomes a versatile platform for a range of highly specific chemical transformations, including:

-

Olefin Metathesis: Enabling peptide macrocyclization to enhance stability and receptor affinity, or cross-metathesis to introduce diverse functionalities[1][2].

-

Thiol-Ene "Click" Chemistry: Facilitating the efficient and specific conjugation of thiols, allowing for the attachment of probes, drugs, or other molecules[1][3][4].

-

Palladium-Catalyzed Cross-Coupling Reactions: Opening avenues for the introduction of aromatic and other complex moieties.

This guide will focus on the practical aspects of incorporating this amino acid and leveraging its unique reactivity for peptide modification.

Part 1: Incorporation of Fmoc-α-allyl-DL-glycine in Solid-Phase Peptide Synthesis

The incorporation of Fmoc-α-allyl-DL-glycine into a growing peptide chain follows the standard iterative cycle of Fmoc-SPPS. The key steps are Fmoc deprotection of the N-terminal amino group of the resin-bound peptide, followed by the coupling of the incoming Fmoc-α-allyl-DL-glycine.

Understanding the Coupling Reaction

The efficiency of the coupling step is paramount for the synthesis of high-purity peptides. Fmoc-α-allyl-DL-glycine, being a glycine derivative, is not sterically hindered at the α-carbon, which generally favors efficient coupling. However, as with any coupling reaction, optimization is key to success. The choice of coupling reagent is a critical parameter.

Selecting the Appropriate Coupling Reagent

Several classes of coupling reagents are available for Fmoc-SPPS, with onium salts (aminium/uronium and phosphonium) and carbodiimides being the most common.

| Coupling Reagent Class | Examples | Activation Mechanism & Rationale |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | These reagents react with the carboxylic acid of the Fmoc-amino acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive OBt- or OAt-active ester. HATU is often favored for its speed and ability to suppress racemization, making it an excellent choice for ensuring the integrity of the peptide backbone. HCTU is a cost-effective and highly efficient alternative. |

| Carbodiimides | DIC | DIC activates the carboxylic acid to form a reactive O-acylisourea intermediate. The addition of a nucleophilic additive like HOBt or Oxyma Pure is crucial to suppress racemization and prevent side reactions by forming a more stable active ester. This combination is a reliable and economical choice for routine couplings. |

For the coupling of Fmoc-α-allyl-DL-glycine, we recommend starting with a high-efficiency aminium salt like HATU or HCTU to ensure a rapid and complete reaction.

Experimental Protocol: Coupling of Fmoc-α-allyl-DL-glycine

This protocol is designed for a manual coupling on a 0.1 mmol scale. Reagent volumes and quantities can be scaled accordingly.

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

Fmoc-α-allyl-DL-glycine (0.4 mmol, 4 equivalents)

-

HATU (0.38 mmol, 3.8 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Kaiser test kit

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a positive Kaiser test) and the resin has been thoroughly washed with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-α-allyl-DL-glycine (4 eq.) and HATU (3.8 eq.) in DMF. Add DIPEA (8 eq.) and agitate for 1-2 minutes to pre-activate the amino acid.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x), DCM (3 x), and DMF (3 x) to remove excess reagents and byproducts.

-

Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads.

-

Negative Result (yellow beads): The coupling is complete. Proceed to the Fmoc deprotection of the newly added Fmoc-α-allyl-DL-glycine to continue peptide elongation.

-

Positive Result (blue beads): The coupling is incomplete. A second coupling is required.

-

-

Double Coupling (if necessary): Repeat steps 2-4 with fresh reagents. A longer coupling time (e.g., 2-4 hours) may be beneficial. After the second coupling, perform another Kaiser test. If the test is still positive, consider capping the unreacted amines with acetic anhydride before proceeding.

Caption: Workflow for the coupling of Fmoc-α-allyl-DL-glycine in SPPS.

Potential Side Reactions and Mitigation Strategies

While the allyl group is generally stable during SPPS, the incorporation of a glycine derivative can present a risk of diketopiperazine (DKP) formation . This side reaction is most prevalent after the coupling of the second amino acid, where the N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.

Mitigation Strategies for DKP Formation:

-

Resin Choice: Using a sterically hindered resin, such as a 2-chlorotrityl (2-CTC) resin, can significantly suppress DKP formation compared to Wang or Rink amide resins.

-

Rapid Coupling: Couple the third amino acid immediately after the deprotection of the second residue (in this case, the Fmoc-α-allyl-DL-glycine if it is at the C-terminus) to minimize the time the free dipeptide amine is exposed.

-

Use of Dipeptide Building Blocks: If synthesizing a sequence known to be prone to DKP formation, using a pre-formed dipeptide can bypass this side reaction.

Part 2: Post-Synthetic Modification of the Allyl Group

The true utility of incorporating α-allyl-glycine is realized in the post-synthetic modification of the peptide. These reactions can be performed while the peptide is still attached to the solid support (on-resin) or after cleavage and purification (in solution). On-resin modifications are often preferred as they simplify purification by allowing excess reagents and catalysts to be washed away.

Olefin Metathesis for Peptide Macrocyclization

Ring-closing metathesis (RCM) is a powerful technique for creating cyclic peptides with a stable carbon-carbon bond, which can enhance conformational stability and biological activity. This is typically achieved by incorporating two allyl-glycine residues (or another olefin-containing amino acid) into the peptide sequence.

Key Considerations for On-Resin RCM:

-

Catalyst: Second-generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) catalysts are commonly used due to their high activity and functional group tolerance.

-

Solvent: A non-coordinating solvent that swells the resin is required. Dichloromethane (DCM) is a common choice.

-

Temperature: Reactions are often performed at room temperature or slightly elevated temperatures (e.g., 40 °C) to balance reaction rate and catalyst stability[2].

-

Side Reactions: A potential side reaction is olefin isomerization, which can be caused by catalyst degradation products. This can be suppressed by the addition of additives like 1,4-benzoquinone or phenol[2].

Experimental Protocol: On-Resin Ring-Closing Metathesis

This protocol is a general guideline for the on-resin cyclization of a peptide containing two allyl-glycine residues.

Materials:

-

Peptide-resin containing two allyl-glycine residues

-

Grubbs second-generation catalyst (G-II)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous and degassed

-

Nitrogen or Argon source

Procedure:

-

Resin Preparation: Swell the peptide-resin in the chosen solvent (DCE or DCM) under an inert atmosphere.

-

Catalyst Addition: In a separate flask, dissolve the Grubbs catalyst (typically 5-15 mol% relative to the peptide) in the reaction solvent to create a 5-10 mM solution.

-

Reaction: Add the catalyst solution to the resin slurry and agitate the mixture at room temperature or 40 °C for 2-4 hours under an inert atmosphere. The reaction can be repeated with a fresh portion of catalyst to drive it to completion.

-

Monitoring: The progress of the reaction can be monitored by cleaving a small amount of peptide from the resin and analyzing it by HPLC and mass spectrometry. The cyclized peptide will typically have a different retention time than the linear precursor.

-

Washing: After the reaction is complete, filter the resin and wash it extensively with the reaction solvent, followed by DCM and DMF to remove all traces of the ruthenium catalyst.

Caption: General workflow for on-resin ring-closing metathesis (RCM).

Thiol-Ene "Click" Chemistry

The thiol-ene reaction is a highly efficient and bioorthogonal "click" reaction that proceeds via a radical mechanism, typically initiated by UV light in the presence of a photoinitiator. It allows for the covalent attachment of any thiol-containing molecule to the allyl group of allyl-glycine.

Key Considerations for Thiol-Ene Reactions:

-

Photoinitiator: A radical photoinitiator is required. Common choices include 2,2-dimethoxy-2-phenylacetophenone (DMPA or Irgacure 651) or lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) for aqueous solutions[3][5].

-

Inert Atmosphere: The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can quench the radical reaction.

-

Solvent: The choice of solvent depends on whether the reaction is performed on-resin (e.g., DMF, DCM) or in solution (e.g., aqueous buffers, acetonitrile/water mixtures).

-

Light Source: A UV lamp with a wavelength that matches the absorption of the photoinitiator (typically 365 nm) is used.

Experimental Protocol: On-Resin Thiol-Ene Modification

This protocol provides a general method for conjugating a thiol to an allyl-glycine containing peptide on-resin.

Materials:

-

Peptide-resin containing at least one allyl-glycine residue

-

Thiol-containing molecule (e.g., cysteine-containing peptide, fluorescent probe with a thiol handle) (5-10 equivalents)

-

Photoinitiator (e.g., DMPA) (0.1-0.5 equivalents)

-

Reaction solvent (e.g., DMF)

-

UV lamp (e.g., 365 nm)

-

Nitrogen or Argon source

Procedure:

-

Resin and Reagent Preparation: Swell the peptide-resin in the reaction solvent. In a separate vial, dissolve the thiol-containing molecule and the photoinitiator in the solvent.

-

Reaction Setup: Add the reagent solution to the resin slurry. Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Irradiation: While agitating the mixture under an inert atmosphere, irradiate the reaction vessel with a UV lamp for 30-60 minutes.

-

Washing: After the reaction, drain the solution and wash the resin extensively with DMF and DCM to remove excess reagents.

-

Analysis: Cleave a small portion of the peptide from the resin and analyze by HPLC and mass spectrometry to confirm successful conjugation.

Part 3: Cleavage, Purification, and Characterization

Once all synthetic and modification steps are complete, the peptide must be cleaved from the solid support and deprotected.

Cleavage and Deprotection

The choice of cleavage cocktail depends on the resin and the side-chain protecting groups used for the other amino acids in the sequence. A standard and widely used cocktail for peptides with acid-labile side-chain protecting groups (like tBu, Boc, Trt) is Reagent K .

Reagent K Composition:

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Cleavage Procedure:

-

Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

Add the cleavage cocktail to the dry resin (typically 5-10 mL per 100 mg of resin) in a fume hood.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

-

Dry the peptide pellet under vacuum.

Purification and Characterization

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 column is suitable for most peptides.

-

Mobile Phases: A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly used.

-

Detection: The peptide is detected by its UV absorbance at 214 nm and 280 nm.

After purification, the fractions containing the pure peptide are pooled and lyophilized to obtain a fluffy white powder. The final product should be characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to assess its purity.

Conclusion

Fmoc-α-allyl-DL-glycine is a powerful and versatile tool for the synthesis of modified peptides. Its compatibility with standard Fmoc-SPPS and the bioorthogonality of its allyl side chain provide a robust platform for a wide range of post-synthetic modifications. By understanding the principles of its incorporation and the methodologies for its subsequent functionalization, researchers can unlock new possibilities in peptide design for applications in drug discovery, diagnostics, and materials science. The protocols and strategies outlined in this guide provide a solid foundation for the successful synthesis and modification of peptides containing this valuable unnatural amino acid.

References

- 1. benchchem.com [benchchem.com]

- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. âThiol-Ene Photoclick Chemistry for Efficient Bicyclic Peptide Synthes - Dilun Biotechnology [peptidescientific.com]

- 4. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-alpha-allyl-DL-glycine stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Fmoc-α-Allyl-DL-Glycine

Abstract

Fmoc-α-allyl-DL-glycine is a synthetic amino acid derivative of increasing importance in peptide chemistry and drug discovery, valued for its unique structural properties conferred by the α-allyl group. However, the presence of both the base-labile Fmoc protecting group and the reactive allyl side chain introduces specific stability challenges. This guide provides a comprehensive analysis of the chemical stability profile of Fmoc-α-allyl-DL-glycine, delineates its primary degradation pathways, and establishes best practices for its storage and handling. Furthermore, it furnishes a detailed, field-proven experimental protocol for conducting forced degradation studies to systematically evaluate its stability under various stress conditions, ensuring the integrity of this critical reagent in research and development settings.

Introduction: Chemical Identity and Significance

Fmoc-α-allyl-DL-glycine is a non-canonical amino acid characterized by two key functional moieties: the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine, and an allyl group (CH₂-CH=CH₂) attached to the α-carbon. The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its stability under acidic conditions and its clean, quantitative removal by a mild base, typically piperidine. The α-allyl side chain offers a versatile chemical handle for post-synthetic modifications, enabling site-specific labeling, cyclization, or the introduction of other functional groups through reactions like olefin metathesis or thiol-ene chemistry.

However, the combination of these two groups on a single molecule creates a unique stability profile that demands careful consideration. The integrity of the Fmoc group is paramount for successful peptide synthesis, while the reactivity of the allyl group, though advantageous for derivatization, also renders it susceptible to unintended degradation. This guide serves as a technical resource for researchers to understand and manage these liabilities.

Chemical Stability Profile

The overall stability of Fmoc-α-allyl-DL-glycine is governed by the independent and potentially synergistic liabilities of the Fmoc group and the allyl side chain.

The Fmoc Protecting Group: Base Lability

The primary vulnerability of the Fmoc group is its susceptibility to cleavage under basic conditions. The mechanism proceeds via a β-elimination (E1cB) pathway initiated by the deprotonation of the acidic proton on the C9 position of the fluorenyl ring. While this is the intended mechanism for deprotection in SPPS using piperidine, exposure to even weak or incidental bases during storage or handling can lead to premature cleavage.

Key Instability Factors:

-

Basic Amines: Volatile amines in the laboratory atmosphere or residual bases on glassware can cause slow degradation.

-

pH > 8: Aqueous solutions or buffers with a pH above 8 will initiate Fmoc group cleavage.

-

Solvents: Protic solvents like methanol, especially if not anhydrous, can facilitate degradation over time. Dichloromethane (DCM) and Dimethylformamide (DMF) are common solvents, but the quality of DMF is critical, as old or poorly stored DMF can contain dimethylamine, a byproduct that readily cleaves the Fmoc group.

The Allyl Side Chain: A Locus of Reactivity

The allyl group's carbon-carbon double bond is an electron-rich system susceptible to several degradation pathways not typically encountered with standard amino acids.

-

Oxidation: The double bond can be oxidized by atmospheric oxygen, particularly in the presence of light or trace metal catalysts, leading to the formation of epoxides, aldehydes, or other oxidative cleavage products. This process, known as autoxidation, can be a significant issue during long-term storage.

-

Isomerization: Under certain conditions, such as the presence of transition metal catalysts (e.g., palladium, rhodium), the allyl group can isomerize to the more thermodynamically stable prop-1-enyl group. This seemingly minor change can completely alter the molecule's reactivity and steric profile.

-

Unintended Polymerization: While less common under typical storage conditions, the vinyl functionality presents a theoretical risk of radical-initiated polymerization, especially if exposed to initiators or high energy (e.g., UV light).

The potential degradation pathways are visualized below.

Caption: Primary degradation pathways for Fmoc-α-allyl-DL-glycine.

Recommended Storage and Handling Protocols

Given the vulnerabilities outlined above, stringent storage and handling procedures are essential to maintain the purity and integrity of Fmoc-α-allyl-DL-glycine.

Long-Term Storage

For storage periods exceeding one month, the following conditions are mandatory.

| Parameter | Condition | Rationale |

| Temperature | -20°C ± 5°C | Reduces the rate of all chemical degradation pathways, including autoxidation and hydrolysis. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidation of the allyl group and hydrolysis. |

| Light | Amber/Opaque Vial | Protects the compound from photolytic degradation, which can generate radicals and accelerate oxidation. |

| Form | Solid (Lyophilized Powder) | Maximizes stability by minimizing molecular mobility and preventing solvent-mediated degradation. |

In-Lab Handling and Short-Term Storage

When the compound is in active use, follow these guidelines:

-

Aliquot: Upon receipt, if the quantity is large, aliquot the solid into smaller, single-use vials under an inert atmosphere. This prevents repeated warming/cooling cycles and exposure of the bulk material to the lab environment.

-

Weighing: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Solution Preparation: Prepare solutions fresh for each experiment. Use high-purity, anhydrous solvents (e.g., peptide-synthesis grade DMF).

-

Short-Term Solution Storage: If a solution must be stored, cap it tightly under an inert gas and store at 2-8°C for no longer than 24-48 hours.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is the most reliable way to identify potential degradation products and determine the stability-indicating nature of an analytical method. This protocol provides a systematic approach to evaluating Fmoc-α-allyl-DL-glycine.

Objective

To assess the stability of Fmoc-α-allyl-DL-glycine under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and identify the primary degradation products using HPLC-UV analysis.

Materials and Equipment

-

Fmoc-α-allyl-DL-glycine

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl), 1N

-

Sodium hydroxide (NaOH), 1N

-

Hydrogen peroxide (H₂O₂), 30%

-

HPLC system with a UV detector (monitoring at 265 nm and 301 nm for Fmoc)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

-

pH meter

-

Calibrated oven

-

Photostability chamber (ICH Option 2 compliant)

Forced Degradation Workflow

Caption: Workflow for the forced degradation study of Fmoc-α-allyl-DL-glycine.

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of Fmoc-α-allyl-DL-glycine in acetonitrile.

-

Control Sample: Dilute the stock solution to the target concentration (e.g., 0.1 mg/mL) with the initial mobile phase, and immediately inject it into the HPLC. This is the T=0 reference. Store an aliquot of the stock at 2-8°C, protected from light.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate the mixture at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours (Fmoc cleavage is rapid).

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place a vial containing the solid compound in an oven at 80°C for 48 hours. After incubation, prepare a 1.0 mg/mL solution.

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

-

Sample Analysis:

-

Before analysis, cool all samples to room temperature.

-

Neutralize the acid and base-stressed samples with an equimolar amount of NaOH or HCl, respectively.

-

Dilute all samples to a final concentration of 0.1 mg/mL using a 50:50 ACN:Water mixture.

-

Analyze all samples by HPLC.

-

HPLC Analytical Method (Example)

-

Column: C18, 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: 265 nm

-

Injection Volume: 10 µL

Data Analysis and Interpretation

For each condition, compare the chromatogram to the control (T=0) sample.

-

Calculate % Degradation: ((Initial Peak Area - Stressed Peak Area) / Initial Peak Area) * 100

-

Assess Peak Purity: Use a diode array detector to assess the peak purity of the parent peak under stress conditions.

-

Identify Degradants: Note the retention times and relative peak areas of any new peaks that appear. Mass spectrometry (LC-MS) would be required for definitive structural elucidation of these degradants.

Conclusion

Fmoc-α-allyl-DL-glycine is a valuable synthetic building block, but its utility is contingent on maintaining its chemical purity. The principal liabilities are the base-sensitivity of the Fmoc group and the oxidative/catalytic reactivity of the allyl side chain. By implementing stringent storage protocols—specifically, storage at -20°C under an inert atmosphere and protected from light—these degradation pathways can be effectively mitigated. For critical applications, a systematic forced degradation study, as outlined in this guide, is strongly recommended to establish a comprehensive stability profile and ensure the development of robust, stability-indicating analytical methods. This diligence is crucial for guaranteeing the reliability of experimental outcomes and the quality of resulting peptide products.

The Strategic Incorporation of Fmoc-α-allyl-DL-glycine for the Development of Novel Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The advent of non-canonical amino acids has revolutionized peptide science, offering avenues to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited structural diversity. Among these, Fmoc-α-allyl-DL-glycine stands out as a versatile building block for solid-phase peptide synthesis (SPPS). Its unique allyl side chain serves as a reactive handle for a myriad of post-synthetic modifications, enabling the creation of peptides with novel architectures and enhanced therapeutic potential. This guide provides a comprehensive technical overview of the synthesis of Fmoc-α-allyl-DL-glycine, its incorporation into peptide sequences, and the subsequent on-resin modifications of its allyl functionality. Detailed experimental protocols, characterization methodologies, and expert insights are provided to empower researchers in the design and synthesis of next-generation peptide-based therapeutics.

Introduction: The Imperative for Peptide Diversification

Peptides have emerged as a prominent class of therapeutics, bridging the gap between small molecules and large biologics. Their high specificity and potency are often tempered by challenges such as susceptibility to proteolysis and rapid renal clearance. The incorporation of unnatural amino acids is a powerful strategy to mitigate these issues, enhancing the "drug-like" properties of peptides.[1] Fmoc-α-allyl-DL-glycine is a commercially available amino acid derivative that introduces a valuable functionality into peptide chains.[2] The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amine, compatible with standard SPPS protocols, while the allyl side chain offers a site for orthogonal chemical modifications.[3] This guide will delve into the practical aspects of utilizing this unique building block for the development of innovative peptide structures.

Synthesis of Fmoc-α-allyl-DL-glycine: A Conceptual Framework

While Fmoc-α-allyl-DL-glycine is commercially available, understanding its synthesis provides valuable context for its application and potential impurities. A common synthetic route involves the alkylation of a glycine equivalent with an allyl halide, followed by the introduction of the Fmoc protecting group.

A generalized, conceptual solution-phase synthesis is outlined below. Note that specific reaction conditions, solvents, and purification methods may vary and require optimization.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of Fmoc-α-allyl-DL-glycine.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The integration of Fmoc-α-allyl-DL-glycine into a growing peptide chain follows standard Fmoc-based SPPS protocols. The choice of resin, coupling reagents, and deprotection conditions are critical for achieving high-purity peptides.

Materials and Reagents

| Reagent/Material | Purpose | Typical Choice(s) |

| Resin | Solid support for peptide synthesis | Rink Amide (for C-terminal amides), Wang (for C-terminal acids) |

| Fmoc-α-allyl-DL-glycine | Unnatural amino acid building block | High purity grade (>98%) |

| Standard Fmoc-amino acids | Building blocks for the peptide sequence | Side-chain protected as required |

| Coupling Reagents | Activation of carboxylic acid for amide bond formation | HBTU/HATU, HOBt, DIC |

| Base | Neutralization and activation | DIPEA, NMM |

| Deprotection Reagent | Removal of the Fmoc group | 20% Piperidine in DMF |

| Solvents | Swelling, washing, and reaction medium | DMF, DCM |

| Cleavage Cocktail | Cleavage of the peptide from the resin and removal of side-chain protecting groups | TFA-based (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) |

Step-by-Step SPPS Protocol

This protocol outlines the manual coupling of Fmoc-α-allyl-DL-glycine onto a resin-bound peptide with a free N-terminal amine.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid.

-